REACTION_SMILES
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[CH3:69][C:70]1([CH3:71])[C:72]([CH3:73])([CH3:74])[O:75][B:76]([c:77]2[cH:78][cH:79][c:80]([OH:83])[cH:81][cH:82]2)[O:84]1.[Cl:60][c:61]1[c:62]([C:67]#[N:68])[n:63][cH:64][cH:65][cH:66]1.[OH:49][CH2:50][c:51]1[cH:52][cH:53][c:54]([B:55]([OH:56])[OH:57])[cH:58][cH:59]1.[s:1]1[c:2]2[cH:3][cH:4][cH:5][cH:6][c:7]2[n:8][c:9]1[N:10]([CH2:11][O:12][CH2:13][CH2:14][Si:15]([CH3:16])([CH3:17])[CH3:18])[C:19]([c:20]1[cH:21][cH:22][cH:23][c:24]2[c:25]1[CH2:26][N:27]([c:28]1[s:29][c:30](-[c:31]3[cH:32][cH:33][c:34]([CH2:35][OH:36])[cH:37][cH:38]3)[c:39]([C:40]([O:41][CH2:42][CH3:43])=[O:44])[n:45]1)[CH2:46][CH2:47]2)=[O:48]>>[c:61]1(-[c:77]2[cH:78][cH:79][c:80]([OH:83])[cH:81][cH:82]2)[c:62]([C:67]#[N:68])[n:63][cH:64][cH:65][cH:66]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OB(c2ccc(O)cc2)OC1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ncccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccc(B(O)O)cc1
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Name
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CCOC(=O)c1nc(N2CCc3cccc(C(=O)N(COCC[Si](C)(C)C)c4nc5ccccc5s4)c3C2)sc1-c1ccc(CO)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1nc(N2CCc3cccc(C(=O)N(COCC[Si](C)(C)C)c4nc5ccccc5s4)c3C2)sc1-c1ccc(CO)cc1
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Name
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Type
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product
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Smiles
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N#Cc1ncccc1-c1ccc(O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |